3-Acetyl-4-aminobenzoic acid
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Overview
Description
3-Acetyl-4-aminobenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of 4-aminobenzoic acid, where an acetyl group is attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-aminobenzoic acid typically involves the acetylation of 4-aminobenzoic acid. One common method is to react 4-aminobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-carboxybenzoic acid.
Reduction: Formation of 3-acetyl-4-aminobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-4-aminobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-aminobenzoic acid involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can act as a substrate for enzymes involved in acetylation and deacetylation reactions.
Comparison with Similar Compounds
3-Acetyl-4-aminobenzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid: The parent compound, which lacks the acetyl group.
3-Acetyl-4-nitrobenzoic acid: A derivative with a nitro group instead of an amino group.
4-Acetamidobenzoic acid: A compound with an acetamido group instead of an acetyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its acetyl group makes it a versatile intermediate in organic synthesis, while its amino group provides potential biological activity.
Properties
IUPAC Name |
3-acetyl-4-aminobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,10H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHJOXYZWBAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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